

1,1-Diethylguanidine hydrochloride CAS number 1114-39-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,1-Diethylguanidine hydrochloride

Cat. No.: B074706

[Get Quote](#)

An In-depth Technical Guide to 1,1-Diethylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylguanidine hydrochloride (CAS No. 1114-39-2) is a substituted guanidine salt that serves as a versatile building block in organic synthesis. The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, imparts unique chemical and biological properties to molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, spectral analysis, potential pharmacological applications, and safety considerations of **1,1-diethylguanidine hydrochloride**, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

1,1-Diethylguanidine hydrochloride is the hydrochloride salt of the organic base 1,1-diethylguanidine. The presence of the diethyl substitution on one of the nitrogen atoms influences its steric and electronic properties compared to the parent guanidine molecule.

Table of Physicochemical Properties

Property	Value	Source(s)
CAS Number	1114-39-2	[1]
Molecular Formula	C ₅ H ₁₄ ClN ₃	[1]
Molecular Weight	151.64 g/mol	[1]
IUPAC Name	1,1-diethylguanidine;hydrochloride	[1]
Synonyms	N,N-Diethylguanidine hydrochloride, 1,1-Diethylguanidine HCl	[1]
Appearance	White granular crystals	[2]
pKa (predicted)	14.47 ± 0.70	[2]
Topological Polar Surface Area	53.1 Å ²	[1]
Vapor Pressure (predicted)	3.16 mmHg at 25°C	[2]
Refractive Index (predicted)	1.484	[2]

Synthesis and Reactivity

The synthesis of substituted guanidines can be achieved through various methods. A common approach involves the reaction of a corresponding amine with a guanylating agent. For 1,1-diethylguanidine, this would typically involve the reaction of diethylamine with a cyanamide or a protected guanidine derivative, followed by treatment with hydrochloric acid to form the salt.

General Synthetic Approach

A plausible synthetic route, based on established methods for guanidine synthesis, is the reaction of diethylamine with a suitable guanylating agent like S-methylisothiourea sulfate, followed by salt formation.

Experimental Protocol: Illustrative Synthesis of a Substituted Guanidine

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of **1,1-diethylguanidine hydrochloride**.

- Preparation of the Free Base: To a solution of ethylguanidine sulfate in an appropriate solvent (e.g., tetrahydrofuran), an aqueous solution of a strong base like sodium hydroxide is added. The mixture is stirred at room temperature.[3]
- Drying: Anhydrous sodium sulfate is added to the mixture to remove water.[3]
- Acylation (Example of further reaction): A solution of an acyl chloride (e.g., 2,6-dichlorophenylacetyl chloride) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred for an extended period (e.g., overnight).[3]
- Workup: The reaction mixture is filtered and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., methylene chloride) and water.[3]
- Extraction and Drying: The aqueous layer is extracted with the organic solvent, and the combined organic extracts are dried over a drying agent (e.g., magnesium sulfate).[3]
- Salt Formation: The dried organic solution is acidified with a solution of hydrochloric acid in an alcohol (e.g., methanol).[3]
- Isolation and Purification: The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., acetonitrile/methanol) to yield the purified guanidine hydrochloride salt.[3]

Reactivity Profile

The reactivity of 1,1-diethylguanidine is primarily dictated by the basic and nucleophilic nature of the guanidine moiety.

- Basicity: The guanidinium group is strongly basic due to the resonance stabilization of its protonated form. This high basicity is a key feature in its chemical behavior and biological interactions.

- Nucleophilicity: The nitrogen atoms of the guanidine group are nucleophilic and can participate in various chemical reactions.
- Hydrolysis: Guanidines can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can lead to the formation of urea and amine derivatives. The steric hindrance provided by the diethyl groups may influence the rate of hydrolysis.[4]
- Interaction with Metal Ions: The nitrogen atoms can act as ligands for metal ions, forming coordination complexes.

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1,1-diethylguanidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the unsubstituted nitrogen atoms. The chemical shifts of the N-H protons can be broad and may exchange with deuterium in deuterated solvents.
- ^{13}C NMR: The carbon NMR spectrum will display characteristic signals for the methyl and methylene carbons of the ethyl groups, as well as a key signal for the central guanidinium carbon (C=N) typically found in the range of 160-170 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-diethylguanidine hydrochloride** would exhibit characteristic absorption bands:

- N-H stretching: Broad bands in the region of 3100-3400 cm^{-1} corresponding to the N-H bonds of the guanidinium group.
- C=N stretching: A strong absorption band around 1600-1680 cm^{-1} due to the stretching vibration of the C=N double bond.
- C-N stretching: Bands in the 1100-1300 cm^{-1} region.

- C-H stretching and bending: Absorptions corresponding to the ethyl groups.

Pharmacological Potential and Applications

While specific pharmacological data for **1,1-diethylguanidine hydrochloride** is limited in publicly available literature, the broader class of substituted guanidines has been extensively studied for various therapeutic applications. The guanidine moiety is a key pharmacophore in numerous biologically active compounds.

Potential Areas of Pharmacological Interest for N,N-Dialkylguanidines:

- Ion Channel Modulation: Diarylguanidines have been investigated as potent sodium channel blockers with potential anticonvulsant activity.^[6] The substitution pattern on the guanidine nitrogen atoms plays a crucial role in their affinity and selectivity for different ion channels.
- Receptor Binding: Certain N,N'-disubstituted guanidines have shown high affinity for sigma receptors, which are implicated in various neurological disorders.^[7] This suggests that appropriately substituted guanidines could be developed as ligands for these receptors.
- Enzyme Inhibition: Alkylguanidines have been shown to interact with enzymes such as inducible nitric oxide synthase (iNOS), affecting their stability and reactivity.^[8] This highlights their potential as enzyme modulators.
- Anticancer and Antiviral Agents: Novel N-hydroxyguanidine derivatives have demonstrated anticancer and antiviral activities, suggesting that the guanidine scaffold can be modified to target various disease pathways.^[9]

Industrial Applications

1,1-Diethylguanidine hydrochloride is recognized as a key intermediate in the synthesis of agrochemicals.^{[10][11]} The guanidine functional group is present in a number of pesticides and herbicides.

Safety and Toxicology

The safety profile of **1,1-diethylguanidine hydrochloride** should be carefully considered.

Based on available data for related compounds, it is classified as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[\[1\]](#)

GHS Hazard Statements for 1,1-Diethylguanidine Hydrochloride:

- H302: Harmful if swallowed[\[1\]](#)
- H315: Causes skin irritation[\[1\]](#)
- H318: Causes serious eye damage[\[1\]](#)
- H335: May cause respiratory irritation[\[1\]](#)

Studies on other alkylguanidines, such as dodecylguanidine hydrochloride, have indicated potential for cytotoxicity and pulmonary effects upon inhalation.[\[12\]](#) It is crucial to handle **1,1-diethylguanidine hydrochloride** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[\[13\]](#)

Conclusion

1,1-Diethylguanidine hydrochloride is a valuable chemical intermediate with a rich chemistry centered around its highly basic and functional guanidinium group. Its utility in the synthesis of agrochemicals is established, and the broader pharmacological activities of substituted guanidines suggest potential for its application in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe utilization in research and industrial settings. Further investigation into the specific biological activities of N,N-diethyl-substituted guanidines may unveil novel therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diethylguanidine hydrochloride | C5H14CIN3 | CID 70686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylguanidine hydrochloride(21770-81-0) 1H NMR [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of alkyl- and arylguanidines on the stability and reactivity of inducible NOS heme-dioxygen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- 11. N,N-DIETHYL-GUANIDINE | 18240-93-2 [chemicalbook.com]
- 12. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnnl.gov [pnnl.gov]
- To cite this document: BenchChem. [1,1-Diethylguanidine hydrochloride CAS number 1114-39-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074706#1-1-diethylguanidine-hydrochloride-cas-number-1114-39-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com